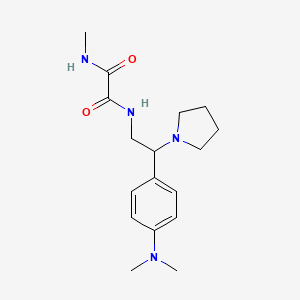

1-(4-chlorophenyl)-N-cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are used to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances and its behavior under various conditions .Physical And Chemical Properties Analysis

This includes the compound’s physical properties such as melting point, boiling point, solubility, and spectral properties, as well as chemical properties such as stability, reactivity, and acidity or basicity .Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of compounds related to 1-(4-chlorophenyl)-N-cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves hetero-cyclization reactions, leading to structures with significant supramolecular arrangements due to hydrogen bonds and other intermolecular interactions. X-ray crystallography confirms these molecules' structural integrity and provides insight into their molecular packing (Chien Ing Yeo, A. Azizan, & E. Tiekink, 2019).

A study on the 1,3-dipolar cycloaddition reaction for synthesizing 5-amino-1,2,4-triazoles demonstrates the versatility of triazole compounds in chemical synthesis. The findings emphasize the role of alkyl and cycloalkyl moieties in determining the reaction's efficiency and the products' properties (Wan-Ping Yen, Fung‐Chun Kung, & F. Wong, 2016).

The application of triazole derivatives as corrosion inhibitors for metals in acidic media showcases the functional versatility of triazole compounds. Studies on their efficiency and the mechanism of adsorption contribute to a deeper understanding of how these compounds interact with metal surfaces (M. Lagrenée, B. Mernari, M. Bouanis, M. Traisnel, & F. Bentiss, 2002).

Research into the antioxidant properties of certain 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives reveals the potential of these compounds in mitigating oxidative stress. The synthesis and evaluation of their antioxidant and antiradical activities highlight the role of triazole compounds in developing new therapeutic agents (O. Bekircan, Tevfik Özen, Nurhan Gümrükçüoğlu, & H. Bektaş, 2008).

Potential Applications

Triazole compounds have demonstrated significant potential as antimicrobial agents. The synthesis of novel triazole derivatives and their testing against various microbial strains have shown promising results, indicating their utility in combating microbial resistance (N. Pokhodylo, N. Manko, N. Finiuk, O. Klyuchivska, V. Matiychuk, M. Obushak, & R. Stoika, 2021).

The development of microporous metal-organic frameworks (MOFs) based on triazole-linked bifunctional organic linkers illustrates the use of triazole compounds in advanced material science. These MOFs show highly selective sorption properties for gases like CO2 over N2 and CH4, underscoring the potential of triazole-based compounds in environmental and energy-related applications (Di-Ming Chen, Xiaoping Zhang, Wei Shi, & P. Cheng, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-cyclopentyl-5-propyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O/c1-2-5-15-16(17(23)19-13-6-3-4-7-13)20-21-22(15)14-10-8-12(18)9-11-14/h8-11,13H,2-7H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTGEUUXPCYIPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B2767701.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea](/img/structure/B2767704.png)

![(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected](/img/structure/B2767705.png)

![3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2767712.png)

![6-Azaspiro[3.4]octane-8-carbonitrile;hydrochloride](/img/structure/B2767713.png)

![3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2767721.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2767722.png)